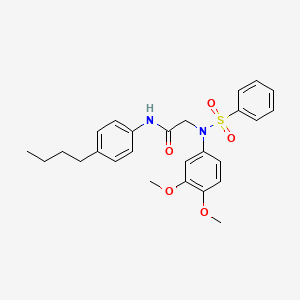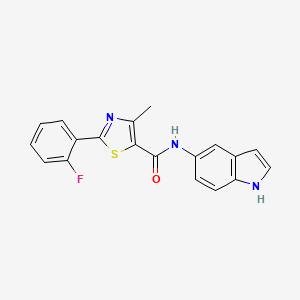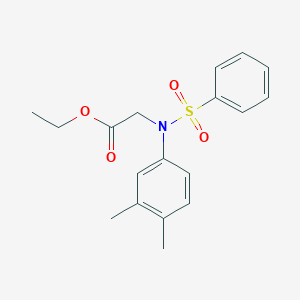
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. BPP-3 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the brain and other organs.
Wissenschaftliche Forschungsanwendungen
BPP-3 has been used in several scientific research studies to investigate the role of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in various physiological and pathological processes. For example, BPP-3 has been used to study the involvement of this compound in drug addiction, anxiety disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPP-3 has also been used to investigate the potential therapeutic effects of this compound antagonists in these conditions.
Wirkmechanismus
BPP-3 acts as a selective antagonist of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. This compound is involved in several physiological processes, including synaptic plasticity, learning, and memory. However, overactivation of this compound has been implicated in several pathological conditions, including drug addiction, anxiety disorders, and neurodegenerative diseases. BPP-3 binds to the allosteric site of this compound and prevents the activation of the receptor by its endogenous ligands, such as glutamate.
Biochemical and Physiological Effects:
BPP-3 has been shown to have several biochemical and physiological effects in various experimental models. For example, BPP-3 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models of drug addiction. BPP-3 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, BPP-3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPP-3 has several advantages for lab experiments, including its high selectivity and potency for N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for precise modulation of the receptor activity. BPP-3 is also relatively stable and can be easily synthesized in large quantities. However, BPP-3 also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
Zukünftige Richtungen
For the scientific research on BPP-3 include investigating its potential therapeutic effects in various pathological conditions and developing novel N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-5-9-20-12-14-21(15-13-20)27-26(29)19-28(34(30,31)23-10-7-6-8-11-23)22-16-17-24(32-2)25(18-22)33-3/h6-8,10-18H,4-5,9,19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDEONMFYUQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B4691974.png)
![3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4691990.png)
![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4691995.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4692018.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4692022.png)


![3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)


